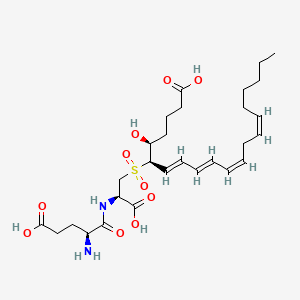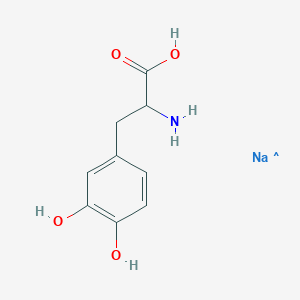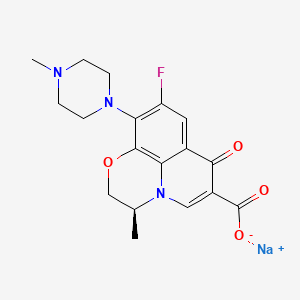
LJI308
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LJI308は、リボソームS6キナーゼ(RSK)ファミリーの強力な阻害剤であり、特にRSK1、RSK2、およびRSK3を標的としています。 特にトリプルネガティブ乳がんにおいて、がん幹細胞を排除することにより、化学療法抵抗性を克服する上で大きな可能性を示しています .
科学的研究の応用
LJI308 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the RSK pathway and its role in various cellular processes.
Biology: this compound is employed in research to understand the mechanisms of cancer stem cell survival and proliferation.
Industry: This compound can be used in the development of new therapeutic agents targeting the RSK pathway
作用機序
LJI308は、リボソームS6キナーゼファミリーの活性を阻害することでその効果を発揮します。RSKのN末端キナーゼドメインのATP結合部位に結合し、Yボックス結合タンパク質-1(YB-1)などの下流ターゲットのリン酸化を阻害します。 この阻害は、特にトリプルネガティブ乳がん細胞において、がん細胞の増殖と増殖を抑制します .
生化学分析
Biochemical Properties
LJI308 functions as a selective inhibitor of the ribosomal S6 kinase family, specifically targeting RSK1, RSK2, and RSK3 with high potency. The compound inhibits the phosphorylation of RSK at threonine 359 and serine 363, as well as the phosphorylation of the Y-box binding protein-1 (YB-1) at serine 102 . These interactions are critical for the regulation of cell survival and proliferation, making this compound a valuable tool in biochemical research and potential therapeutic applications .
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly in cancer cells. In triple-negative breast cancer cells, this compound induces apoptosis and inhibits cell growth both in two-dimensional and three-dimensional cultures . The compound specifically targets cancer stem cells, which are often resistant to conventional chemotherapy, thereby reducing tumor growth and dissemination . Additionally, this compound has minimal effects on non-tumorigenic cells, highlighting its selectivity and potential for targeted therapy .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ribosomal S6 kinase activity, which in turn affects multiple downstream signaling pathways. By preventing the phosphorylation of RSK and YB-1, this compound disrupts the regulation of gene expression and cell survival pathways . This inhibition leads to the induction of apoptosis in cancer cells and the suppression of tumor growth . The compound’s selectivity for RSK family kinases is attributed to its binding interactions with the ATP-binding site of the RSK2 N-terminal kinase domain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained inhibitory activity in vitro, maintaining its effectiveness in inhibiting RSK phosphorylation and inducing apoptosis in cancer cells . Long-term studies have shown that this compound can effectively reduce tumor growth and prevent relapse in in vivo models, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including weight loss and organ toxicity . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cell survival and proliferation. The compound interacts with enzymes and cofactors involved in the phosphorylation of RSK and YB-1, thereby modulating metabolic flux and metabolite levels . These interactions are critical for the compound’s ability to induce apoptosis and inhibit tumor growth .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which are essential for its activity and function . This compound’s ability to selectively target cancer cells while sparing non-tumorigenic cells is partly attributed to its transport and distribution mechanisms .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound effectively inhibits RSK activity and induces apoptosis in cancer cells .
準備方法
LJI308は、化学的には2,6-ジフルオロ-4-(4-(4-モルフォリノフェニル)ピリジン-3-イル)フェノールとして知られており、一連の有機反応によって合成することができます。 反応条件は、しばしばジメチルスルホキシド(DMSO)などの溶媒と触媒の使用を必要とし、反応を促進します .
化学反応の分析
LJI308は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進することができます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、化合物の特定の官能基を還元することができます。
置換: ハロゲン化やニトロ化反応は、塩素や硝酸などの試薬を制御された条件下で使用して行うことができます。
これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体の生成につながる可能性があり、一方、還元はアミン誘導体の生成につながる可能性があります .
科学研究への応用
This compoundは、幅広い科学研究への応用を持っています。
化学: RSK経路とそのさまざまな細胞プロセスにおける役割を研究するためのツール化合物として使用されます。
生物学: this compoundは、がん幹細胞の生存と増殖のメカニズムを理解するための研究に使用されます。
医学: がん幹細胞を標的にし、化学療法抵抗性を克服することで、トリプルネガティブ乳がんの治療に前臨床試験で有望な結果を示しています.
類似化合物との比較
LJI308は、BI-D1870やルテオリンなどの他のRSK阻害剤と比較されます。これらの化合物はすべてRSK経路を標的としていますが、this compoundはRSK1、RSK2、およびRSK3に対してより高い効力と選択性を示しています。 さらに、this compoundはがん幹細胞を特異的に標的とするため、がん治療における化学療法抵抗性を克服するためのユニークで有望な候補となっています .
類似化合物には以下が含まれます。
BI-D1870: this compoundよりも効力が低い別のRSK阻害剤。
特性
IUPAC Name |
2,6-difluoro-4-[4-(4-morpholin-4-ylphenyl)pyridin-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c22-19-11-15(12-20(23)21(19)26)18-13-24-6-5-17(18)14-1-3-16(4-2-14)25-7-9-27-10-8-25/h1-6,11-13,26H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYJEQHNWKQNBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
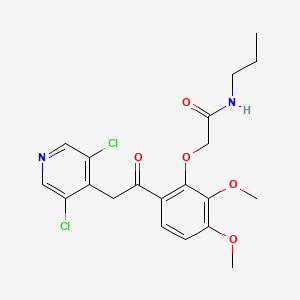
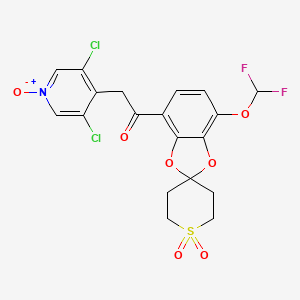

![[(1R,2R,4R,6R,8S,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (Z)-2-methylbut-2-enoate](/img/structure/B608523.png)

